N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)thiophene-2-sulfonamide
Description
N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)thiophene-2-sulfonamide is a sulfonamide derivative featuring a tetrahydropyran (THP) core substituted with a phenylthio group at the 4-position. The methylene linker connects the THP ring to a thiophene-2-sulfonamide moiety.
Properties
IUPAC Name |
N-[(4-phenylsulfanyloxan-4-yl)methyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3S3/c18-23(19,15-7-4-12-21-15)17-13-16(8-10-20-11-9-16)22-14-5-2-1-3-6-14/h1-7,12,17H,8-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYUCWCURKLFERB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNS(=O)(=O)C2=CC=CS2)SC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)thiophene-2-sulfonamide is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, characterization, and various biological evaluations, highlighting its antimicrobial and antitumor properties.
Chemical Structure and Properties
The compound is characterized by a complex molecular structure that includes a thiophene ring and a sulfonamide group, which are known to contribute to its biological activity. The molecular formula is , with a molecular weight of approximately 326.46 g/mol.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the tetrahydropyran moiety and subsequent functionalization to introduce the thiophene and sulfonamide groups. Characterization techniques such as NMR, FTIR, and mass spectrometry are employed to confirm the structure of the synthesized compound.
Antimicrobial Activity
Several studies have evaluated the antimicrobial efficacy of this compound against various pathogens. A notable investigation revealed that derivatives of sulfonamide compounds exhibit significant antibacterial properties against Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 50 µg/mL |
| Escherichia coli | 100 µg/mL |
| Bacillus cereus | 75 µg/mL |
These MIC values suggest that this compound could be comparable to traditional antibiotics like ampicillin in terms of efficacy against certain bacterial strains .
Antitumor Activity
In addition to its antimicrobial properties, this compound has been studied for its antitumor potential. Research indicates that sulfonamide derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
| Compound | IC50 (µg/mL) | Comparison with Doxorubicin |
|---|---|---|
| N-((4-(phenylthio)... | 10 | More potent than Doxorubicin (IC50 = 37.5 µg/mL) |
| Other derivatives | 12.5 - 25 | Comparable efficacy |
The above data illustrates that certain derivatives exhibit IC50 values significantly lower than that of Doxorubicin, suggesting enhanced potency as potential antitumor agents .
Case Studies
- Antibacterial Evaluation : A study assessed the antibacterial activity of various sulfonamide derivatives, including this compound). The results indicated promising activity against resistant strains of bacteria.
- Antitumor Screening : Another research project focused on synthesizing new sulfonamide compounds for antitumor activity. The findings showed that specific structural modifications led to increased cytotoxicity against cancer cell lines, with some compounds outperforming established chemotherapeutics.
Comparison with Similar Compounds
Substituents on the Tetrahydropyran (THP) Ring
The THP ring in the target compound is modified with a phenylthio group. Analogous compounds exhibit diverse substituents at this position:
- 3-(2-fluorophenyl)-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)propanamide (): Replaces phenylthio with a 2-fluorophenyl group. Fluorine enhances lipophilicity and metabolic stability but may reduce steric bulk compared to phenylthio .
- 2-((4-fluorophenyl)thio)-N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)acetamide (): Features a 2-methoxyphenyl group on THP. Methoxy improves solubility but may weaken hydrophobic interactions in target binding .
- N-[[4-(4-phenylpiperazin-1-yl)oxan-4-yl]methyl]-2-phenylsulfanylpyridine-3-carboxamide (): Substitutes THP with 4-phenylpiperazine , introducing a basic nitrogen that could enhance solubility and receptor affinity .
Linker and Functional Group Variations
The methylene linker and thiophene-2-sulfonamide group distinguish the target compound from analogs:
- Propanamide/acetamide derivatives (Evidences 8–9): Replace sulfonamide with carboxamide or acetamide groups. Sulfonamides are more acidic (pKa ~1–2) than carboxamides (pKa ~15–17), favoring hydrogen-bonding interactions with basic residues in enzymatic active sites .
Key Insight : The thiophene-2-sulfonamide in the target compound may offer stronger hydrogen-bonding and electrostatic interactions, enhancing binding affinity to sulfonamide-sensitive targets like kinases or carbonic anhydrases.
Sulfur-Containing Moieties
- Thiophene vs. In contrast, phenylthio analogs (e.g., ) prioritize sulfur-mediated hydrophobic effects .
Comparative Data Table
*Calculated based on structural formulas.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
